molecular formula C17H17N3O2 B2738650 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea CAS No. 1170832-36-6

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

Cat. No.: B2738650
CAS No.: 1170832-36-6
M. Wt: 295.342
InChI Key: JJTYZFNEAUDJOU-UHFFFAOYSA-N
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Description

“1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” is a compound that has been used in various fields of research and industry. It has been found in the crystal structure of TRIM24 PHD-bromodomain complexed with a similar compound .


Synthesis Analysis

The synthesis of similar compounds, such as 4-hydroxy-2-quinolones, has been discussed in the literature . The easiest method for the synthesis was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using X-ray diffraction . The crystal structure of TRIM24 PHD-bromodomain complexed with a similar compound has been deposited in the Protein Data Bank .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are similar to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives have been reported, with over 100 naturally occurring molecules displaying this motif .

Scientific Research Applications

Polymerization and Chemical Synthesis

One study delves into the polymerization of cyclic pseudoureas, including derivatives similar to the chemical structure , to produce pendant-type and main-chain-type polyureas. These compounds are synthesized through polymerization processes involving methyl trifluoromethanesulfonate and methyl iodide, demonstrating the chemical's utility in creating novel polymeric materials (Miyamoto et al., 1995).

Anticancer Research

Research has explored the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the compound , using a one-pot three-component method. These compounds were evaluated for their antitumor activities against various human cancer cell lines, indicating their potential as anticancer agents. Some of the synthesized compounds exhibited moderate to high levels of antitumor activities, comparable to or even surpassing the reference drug, 5-fluorouracil, highlighting their significance in developing new therapeutic agents (Fang et al., 2016).

Pharmacological Activities

Another application area is the investigation of the compound's structure within pharmacologically active molecules. Studies have highlighted the presence of similar tetrahydroquinoline derivatives in natural products and their importance in pharmaceutical synthesis, particularly as key structural elements in alkaloids and drugs requiring optically pure tetrahydroquinolines. These studies underscore the compound's relevance in synthesizing bioactive molecules and potential therapeutic agents (Wang et al., 2009).

Mechanism of Action

The bromodomain-containing proteins TRIM24 and BRPF1 are involved in the epigenetic regulation of gene expression and have been implicated in human cancer . A compound similar to “1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” has been used to study these proteins .

Future Directions

“1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” and similar compounds have potential implications in various fields of research and industry. Their role in the study of proteins involved in the epigenetic regulation of gene expression could be particularly significant .

Properties

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20-15-9-8-14(11-12(15)7-10-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYZFNEAUDJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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